2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium
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Overview
Description
Olaquindox is a synthetic quinoxaline 1,4-dioxide derivative primarily used as an antimicrobial growth promoter in animal husbandry, particularly in pigs. It was first approved for use in 1976 and has been employed to enhance feed efficiency and control bacterial infections such as pig dysentery and bacterial enteritis . due to concerns over its potential genotoxicity and carcinogenicity, its use has been banned or restricted in many regions, including the European Union .
Preparation Methods
Olaquindox is synthesized through a multi-step chemical process. The synthetic route typically involves the condensation of 3-methylquinoxaline-2-carboxylic acid with hydroxylamine to form the corresponding oxime. This intermediate is then oxidized to produce the final quinoxaline 1,4-dioxide structure . Industrial production methods often employ high-performance liquid chromatography (HPLC) and other purification techniques to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Olaquindox undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form deoxyolaquindox and other metabolites.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include deoxyolaquindox and other quinoxaline derivatives .
Scientific Research Applications
Olaquindox has been extensively studied for its antimicrobial properties. It has been used in veterinary medicine to control bacterial infections in livestock. In scientific research, it has been investigated for its potential genotoxic effects, DNA damage, and cell cycle arrest properties . Studies have shown that olaquindox can induce reactive oxygen species (ROS)-mediated DNA damage and S-phase arrest in human hepatoma cells . Additionally, it has been used in the development of immunoassays for detecting its residues in animal feed and environmental samples .
Mechanism of Action
The mechanism of action of olaquindox involves its ability to generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage . It can cause cell cycle arrest and apoptosis by activating pathways such as the JNK/p38 pathways . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Olaquindox is structurally related to other quinoxaline 1,4-dioxide derivatives such as carbadox, quindoxin, and cyadox . While all these compounds share similar antimicrobial properties, olaquindox is unique in its specific applications and regulatory status. For instance:
Carbadox: Used as a growth promoter in pigs but has more pronounced toxic effects compared to olaquindox.
Quindoxin: Another quinoxaline derivative with antimicrobial properties but less commonly used.
Cyadox: Similar in structure and function but with different regulatory approvals and usage patterns.
Olaquindox’s uniqueness lies in its specific applications in veterinary medicine and its extensive study for genotoxic effects, which has led to its regulatory scrutiny and restrictions in various regions .
Properties
Molecular Formula |
C12H15N3O4+2 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium |
InChI |
InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16,18H,6-7H2,1H3/p+2 |
InChI Key |
NEQNXWKMRZIZJP-UHFFFAOYSA-P |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1O)C(=[NH+]CCO)O |
Origin of Product |
United States |
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